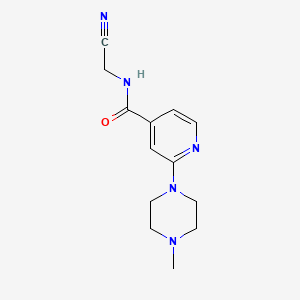
N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)pyridine-4-carboxamide, also known as CMPD22, is a small molecule inhibitor that has been developed for use in scientific research. It has been shown to have potential applications in the fields of cancer research, neuroscience, and drug discovery.
作用機序
The exact mechanism of action of N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)pyridine-4-carboxamide is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and signaling pathways. It has been shown to have effects on various cellular processes, including apoptosis, cell cycle progression, and DNA repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific research area being studied. In cancer research, it has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, it has been shown to have effects on neurotransmitter signaling and synaptic plasticity. In drug discovery, it has been used to identify new drug targets and to screen potential drug candidates.
実験室実験の利点と制限
One advantage of using N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)pyridine-4-carboxamide in lab experiments is its specificity for certain enzymes and proteins, which allows for targeted inhibition and analysis of specific cellular processes. However, one limitation is that it may not be effective in all cell types or research areas, and may require further optimization or modification for specific applications.
将来の方向性
There are many potential future directions for research involving N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)pyridine-4-carboxamide. One area of interest is in the development of new cancer treatments, using this compound as a potential candidate for targeted therapy. Another area of interest is in the study of neurological disorders, where this compound may have potential applications in the treatment of conditions such as Alzheimer's disease and Parkinson's disease. Additionally, further research may be needed to optimize the synthesis and use of this compound in various research areas, and to identify new potential applications for this small molecule inhibitor.
合成法
N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)pyridine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The exact process may vary depending on the laboratory and equipment used, but typically involves the use of solvents, reagents, and catalysts.
科学的研究の応用
N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)pyridine-4-carboxamide has been shown to have potential applications in a variety of scientific research areas. In cancer research, it has been shown to inhibit the growth of certain cancer cells, making it a potential candidate for use in cancer treatments. In neuroscience, it has been shown to have effects on the central nervous system, making it a potential candidate for use in the treatment of neurological disorders. In drug discovery, it has been used to identify new drug targets and to screen potential drug candidates.
特性
IUPAC Name |
N-(cyanomethyl)-2-(4-methylpiperazin-1-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-17-6-8-18(9-7-17)12-10-11(2-4-15-12)13(19)16-5-3-14/h2,4,10H,5-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWZFYUKHOMFPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=CC(=C2)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(m-tolyl)ethanone](/img/structure/B2627065.png)

![3-(2-Methylpropane-2-sulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2627068.png)

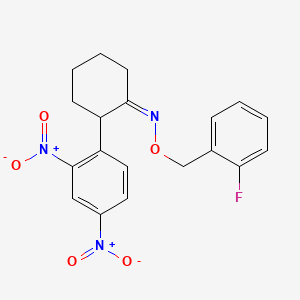
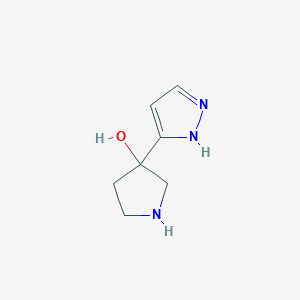

![5-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxa-5-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2627076.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-6-carboxamide](/img/structure/B2627078.png)
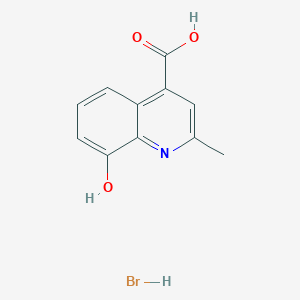
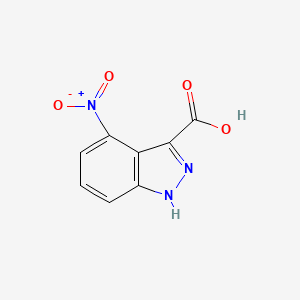
![N-(3-chlorophenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2627083.png)
![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2627084.png)